molecular formula C10H7ClO2 B1349318 3-Methylbenzofuran-2-carbonyl chloride CAS No. 2256-86-2

3-Methylbenzofuran-2-carbonyl chloride

Cat. No. B1349318
CAS RN: 2256-86-2
M. Wt: 194.61 g/mol
InChI Key: QEULGCOIYWPYIL-UHFFFAOYSA-N
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Scientific Research Applications

  • Pharmaceutical Synthesis Intermediate

    • 3-Methylbenzofuran-2-carbonyl chloride can be used as a pharmaceutical synthesis intermediate . This means it can be used in the production of various pharmaceuticals, particularly those that require complex organic molecules.
  • Organic Synthesis

    • As mentioned earlier, 3-Methylbenzofuran-2-carbonyl chloride may be used in the synthesis of ferruginyl 3-methylbenzofuran-2-carbonyl ester . This suggests that it could be used in organic synthesis, particularly in the creation of complex organic molecules.
  • Synthesis of 6-(benzyloxy)-3-methyl-2-(3-Methyl-1-benzofuran-2-amino)benzoic acid

    • This compound can be used as a pharmaceutical synthesis intermediate to synthesize other active compounds with this core structure .
  • Chemical Research

    • 3-Methylbenzofuran-2-carbonyl chloride is a useful chemical compound with a variety of research applications .
    • It can be used in various sizes for research, pilot-scale, or production applications, from milligrams to multi-kilogram batches .

Safety And Hazards

The compound is hazardous and causes burns. It’s incompatible with strong oxidizing agents and strong bases. Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide5.


Future Directions

The future directions for the use of 3-Methylbenzofuran-2-carbonyl chloride are not explicitly mentioned in the search results. However, given its utility in various research applications12, it’s likely to continue being a valuable compound in chemical research.


Please note that this information is based on the available resources and may not cover all aspects of the compound. For more detailed information, please refer to the specific scientific literature and safety data sheets.


properties

IUPAC Name

3-methyl-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULGCOIYWPYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370512
Record name 3-Methylbenzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzofuran-2-carbonyl chloride

CAS RN

2256-86-2
Record name 3-Methylbenzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzofuran-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylbenzofuran-2-carbonyl chloride
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Citations

For This Compound
2
Citations
M Espinoza, LS Santos, C Theoduloz… - Planta …, 2008 - thieme-connect.com
… Esterification of ferruginol (100 mg) using 3-methylbenzofuran-2-carbonyl chloride (204 mg) (Sigma Chemical Co.) in pyridine at 0 C under an inert atmosphere afforded the ester 12 in …
Number of citations: 24 www.thieme-connect.com
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… under reduced pressure to give 3-methylbenzofuran-2-carbonyl chloride as a white solid, … ) was added the prepared 3-methylbenzofuran-2-carbonyl chloride, the mixture was stirred at …
Number of citations: 18 www.sciencedirect.com

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